molecular formula C24H22N4O2 B2579257 1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448072-45-4

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2579257
CAS No.: 1448072-45-4
M. Wt: 398.466
InChI Key: VJZWQGXNFXYJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea” is a complex organic molecule. It contains a benzhydryl group, which is a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . The compound also contains a 1,2,4-oxadiazol ring, which is a type of heterocyclic aromatic organic compound .

Scientific Research Applications

Synthesis and Chemical Properties

1-Benzhydryl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is part of a broader class of compounds that have been synthesized and explored for their chemical properties and potential applications. Compounds similar to this compound have been synthesized using various methods, including the Biginelli reaction, and have been studied for their antioxidant activities. For example, a study by George et al. (2010) involved the synthesis of derivatives through the condensation of urea, benzaldehyde, and ethyl acetoacetate, followed by reactions with semicarbazide hydrochloride and aromatic aldehydes, to explore their antioxidant activities [George et al., 2010].

Crystal Structure and Insect-growth Regulation

The crystal structure of related compounds, such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea, has been determined, showing its potential as an insect-growth regulator. The compound's structure, belonging to the triclinic system with coplanar urea linkage and intramolecular hydrogen bond formation, suggests its functional utility in regulating insect growth [Zhong et al., 1999].

Microwave-enhanced Synthesis

An unexpected rearrangement during microwave-enhanced synthesis has provided a new access to benzhydryl-phenylureas. This method involves the reaction of substituted benzils with phenylureas under microwave irradiation, demonstrating an efficient pathway to synthesize such compounds, including 1-benzhydryl-3-phenyl-ureas [Muccioli et al., 2003].

Potential Anticancer Agents

Compounds with a similar structure have been evaluated as potential anticancer agents. For instance, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and assessed for their cytotoxicity against human adenocarcinoma cells in vitro, indicating the potential therapeutic applications of such compounds in cancer treatment [Gaudreault et al., 1988].

Properties

IUPAC Name

1-benzhydryl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-25-22(30-28-17)16-20-14-8-9-15-21(20)26-24(29)27-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23H,16H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZWQGXNFXYJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.